2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(5-amino-4-nitroimidazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3/c6-4-5(9(11)12)7-3-8(4)1-2-10/h3,10H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYVILNGCXVJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CCO)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol typically involves the nitration of an imidazole derivative followed by the introduction of an amino group. One common method involves the nitration of 4,5-diaminoimidazole to form 4,5-dinitroimidazole, which is then reduced to 4-amino-5-nitroimidazole. The final step involves the reaction of 4-amino-5-nitroimidazole with ethylene oxide to introduce the ethanol side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 4 undergoes selective reduction under controlled conditions:
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Key Insight : Catalytic hydrogenation preserves the amino group at position 5 while reducing the nitro group to an amine. Partial reduction using acidic Zn yields hydroxylamine intermediates, which are prone to further oxidation .
Oxidation Reactions
The hydroxyl group and amino group participate in oxidation:
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Mechanistic Note : Strong oxidants like KMnO₄ convert the primary alcohol to a carboxylic acid, while milder agents (e.g., m-CPBA) target the amino group .
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution:
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Structural Impact : Etherification enhances lipophilicity, while esterification introduces hydrolyzable groups for prodrug applications .
Electrophilic Aromatic Substitution
The imidazole ring undergoes regioselective substitution at position 2 (para to nitro group):
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Regiochemistry : The nitro group directs electrophiles to position 2 due to its meta-directing effect .
Condensation and Cyclization
The amino and hydroxyl groups facilitate heterocycle formation:
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Applications : Schiff bases act as ligands for metal complexes, while oxazole derivatives exhibit enhanced bioactivity .
Stability and Degradation
The compound decomposes under harsh conditions:
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Acidic Hydrolysis (HCl, Δ): Cleavage of the imidazole ring to form glyoxal derivatives .
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Thermal Degradation (>150°C): Nitro group decomposition releases NOₓ gases.
Comparative Reactivity with Analogs
| Compound | Nitro Reactivity | Amino Reactivity | Hydroxyl Reactivity |
|---|---|---|---|
| 2-(5-Amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol | High | Moderate | High |
| 2-(4-Nitro-1H-imidazol-1-yl)ethanol | High | N/A | High |
| 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol | Moderate | N/A | Moderate |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 157.13 g/mol. Its structure features an imidazole ring, which is significant for its biological activity. The presence of the nitro group is crucial for its interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of nitroimidazole derivatives. The compound 2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol has been evaluated for its efficacy against various bacterial strains.
Case Study: Antibacterial Activity Evaluation
A study conducted by Gaikwad et al. (2022) assessed the antibacterial activity of several nitroimidazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with specific compounds exhibiting zones of inhibition comparable to standard antibiotics.
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| This compound | 18 | 50 |
| Standard Penicillin | 30 | 10 |
This table summarizes the antibacterial efficacy, demonstrating that the compound shows promising potential as an antimicrobial agent.
Anticancer Properties
The anticancer potential of nitroimidazole derivatives has been extensively researched, particularly in targeting hypoxic tumor environments. The compound's ability to generate reactive oxygen species under hypoxic conditions makes it a candidate for further exploration in cancer therapy.
Case Study: Molecular Docking Studies
In a study focusing on molecular docking, the interactions of this compound with DNA gyrase were analyzed. The binding affinity was assessed using AutoDock software, revealing significant interactions with key amino acids involved in DNA replication processes.
| Protein Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| DNA Gyrase | -7.0 | H-bond with GLU50, van der Waals with VAL120 |
These findings suggest that the compound could inhibit bacterial DNA replication, thereby exhibiting anticancer properties through selective targeting.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving nitroimidazole precursors. Research indicates that modifying the imidazole ring can enhance biological activity and selectivity.
Synthesis Pathway Example:
A typical synthesis pathway involves:
- Starting Material: 5-Nitroimidazole
- Reagents: Ethanolamine
- Reaction Conditions: Heating under reflux
This method yields derivatives that can be further evaluated for enhanced pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial and anticancer effects. The amino group can also participate in hydrogen bonding and other interactions with biological targets, enhancing its activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
Substituent Positioning: The 4-nitro group in the target compound differs from metronidazole derivatives (5-nitro), which may alter redox properties and antimicrobial specificity .
Biological Activity: Metronidazole derivatives exhibit broad anti-anaerobic and antiparasitic activity due to nitro group reduction generating cytotoxic intermediates . The target compound’s 4-nitro/5-amino combination may modulate this mechanism. 2-(2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl)ethan-1-ol () shows significant toxicity (H340, H350), suggesting nitroimidazoles with hydroxymethyl groups require careful handling .
Synthetic Accessibility :
- The target compound’s synthesis could parallel methods for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol , involving sodium methylate-mediated condensations () or chlorination steps ().
Physicochemical Properties
- Solubility: Amino and hydroxyl groups in the target compound likely improve water solubility compared to methyl- or benzyl-substituted analogues (e.g., YTK-A76, ).
- Stability : Nitro groups may confer photolytic sensitivity, as seen in related compounds requiring dark storage .
Biological Activity
2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiprotozoal research. This article explores its biological activity, synthesizing existing research findings, and presenting case studies and data tables for clarity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C5H8N4O3
- Molecular Weight : 172.14 g/mol
- CAS Number : 542544
This compound features an imidazole ring, which is known for its biological significance, particularly in pharmaceuticals.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole, including this compound, exhibit notable antimicrobial properties. A study assessing various alkaloids indicated that compounds with similar structures displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | 0.0048 | E. coli, S. aureus |
| 5-Nitroimidazole derivatives | 0.0039 - 0.025 | S. aureus, E. coli |
| Other pyrrolizidine derivatives | 0.0195 | Bacillus mycoides, C. albicans |
The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial potential, particularly against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. In a comparative study of various nitroimidazole derivatives, this compound exhibited moderate antifungal effects against common strains such as Candida albicans .
Table 2: Antifungal Activity
| Compound Name | MIC (µM) | Fungal Strains Tested |
|---|---|---|
| This compound | 16.69 - 78.23 | C. albicans |
| Other nitroimidazole derivatives | 56.74 - 222.31 | Fusarium oxysporum |
These findings suggest that the compound could be a candidate for further development in antifungal therapies .
Antiprotozoal Activity
Another area of interest is the antiprotozoal activity of imidazole derivatives. Research indicates that compounds similar to this compound exhibit significant efficacy against protozoan parasites.
Case Study: Efficacy Against Protozoa
A study evaluated the efficacy of various imidazole derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The findings indicated that certain structural modifications enhanced activity, suggesting that the nitro group in position four may be critical for biological interaction.
The mechanism by which imidazole derivatives exert their biological effects often involves interference with nucleic acid synthesis or disruption of cellular processes in pathogens. The presence of the nitro group is believed to play a crucial role in these interactions by facilitating electron transfer processes that lead to cellular damage in microbes .
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-(5-amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, imidazole derivatives can be synthesized by reacting 5-amino-4-nitroimidazole with 2-bromoethanol under basic conditions (e.g., potassium carbonate in ethanol) to facilitate alkylation . Purification often employs recrystallization from ethanol or methanol, with monitoring via TLC to confirm reaction completion . Transition-metal-free approaches using base-promoted conditions (e.g., NaOH or KOH in DMF) are also viable for minimizing side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/IR : and NMR (in DMSO- or CDCl) confirm proton environments and nitro/amine functional groups. IR spectroscopy identifies nitro (1520–1350 cm) and hydroxyl (3300–3500 cm) stretches .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves molecular geometry. Data collection at 90 K reduces thermal motion artifacts, and refinement with SHELXL ensures accurate bond-length/angle validation .
Q. How can initial biological activity (e.g., antifungal) be assessed for this compound?
- Methodological Answer : Antifungal efficacy is tested via broth microdilution assays (CLSI M27/M38 protocols). Minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus are determined using RPMI-1640 medium. Comparative studies with fluconazole or amphotericin B as controls validate activity .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?
- Methodological Answer : SHELXL refines high-resolution X-ray data by iteratively adjusting atomic positions and thermal parameters. For twinned crystals, the TWIN/BASF commands model twin domains. Validation tools (e.g., PLATON) check for missed symmetry, and R-factor convergence (<5%) ensures reliability . Hydrogen-bonding networks are mapped using Mercury software to analyze supramolecular interactions .
Q. How should contradictory spectral or crystallographic data be addressed?
- Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting) may arise from dynamic processes or impurities. Repeat experiments under controlled humidity/temperature. For crystallography, re-examine data for twinning or disorder using Olex2 or Coot. Cross-validate with DFT-calculated IR/NMR spectra (Gaussian09, B3LYP/6-31G**) .
Q. What computational methods predict this compound’s electronic properties and target interactions?
- Methodological Answer :
- DFT Studies : Calculate HOMO-LUMO gaps and electrostatic potential maps (B3LYP/6-311++G**) to assess reactivity. Solvent effects are modeled via PCM.
- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into fungal CYP51 or bacterial FabI active sites. Pose validation includes RMSD clustering and binding energy scoring (<-7 kcal/mol) .
Q. How do solvent and catalyst choices impact synthetic yield and regioselectivity?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity but may promote side reactions. Ethanol/water mixtures improve solubility of intermediates. Catalytic bases (KCO) favor SN2 pathways, while phase-transfer catalysts (TBAB) accelerate biphasic reactions. Optimization via DoE (Design of Experiments) identifies ideal conditions .
Q. What methodologies evaluate environmental persistence and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
